2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride
Description
2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride is a chemical compound with a molecular formula of C9H13Cl2N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a methyl group, and a propanoic acid group attached to the pyridine ring
Properties
IUPAC Name |
2-amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13)6-7-4-2-3-5-11-7;;/h2-5H,6,10H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZWIXHKFIJIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Pyridine-Alkylation Followed by Amination
Step 1: Synthesis of 3-Pyridin-2-ylpropanoic Acid Derivative
The pyridine moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Methyl acrylate reacts with 2-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form methyl 3-pyridin-2-ylpropanoate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed at 80–100°C for 12–24 hours.
Step 2: Quaternary Carbon Formation
A Mannich reaction or Michael addition installs the methyl group at the α-position. For instance, methyl 3-pyridin-2-ylpropanoate undergoes condensation with formaldehyde and ammonium chloride in ethanol, yielding methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate. This step requires rigorous pH control (pH 8–9) and temperatures of 50–60°C.
Step 3: Hydrolysis and Salt Formation
The ester is saponified using aqueous NaOH (2 M) at reflux, followed by acidification with concentrated HCl to precipitate the dihydrochloride salt. The final product is isolated via vacuum filtration and washed with cold ethanol.
Route 2: Reductive Amination of Pyridine Ketones
Step 1: Ketone Synthesis
2-Acetylpyridine is condensed with methyl glyoxylate in a Claisen-Schmidt reaction, forming 3-pyridin-2-yl-2-oxopropanoic acid. This intermediate is stabilized by chelation with transition metals like zinc.
Step 2: Reductive Amination
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 24 hours, yielding the racemic amino acid. Enantiomeric resolution is achieved via chiral chromatography (e.g., Chiralpak AD-H column).
Step 3: Dihydrochloride Salt Preparation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The salt is dried under vacuum at 40°C.
Optimization of Reaction Conditions
Catalytic Systems
Raney nickel (5–12 wt%) in methanol enhances hydrogenation efficiency during reductive steps, achieving >98% conversion. Palladium-based catalysts (e.g., Pd/C) are alternatives but require higher pressures (3–5 bar H₂).
Solvent Selection
Temperature and Time
- Amination : 50–100°C for 8–12 hours balances yield and side-product formation.
- Ester hydrolysis : Reflux (100°C) for 2 hours ensures complete saponification.
Purification and Characterization
Recrystallization
The crude dihydrochloride salt is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with >95% purity. Key parameters:
- Cooling rate: 0.5°C/min
- Seed crystal addition at 40°C
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves enantiomers and removes trace impurities. Gradient elution (10–40% acetonitrile over 30 minutes) is standard.
Spectroscopic Data
- ¹H-NMR (300 MHz, D₂O) : δ 1.45 (s, 3H, CH₃), 3.20 (d, 2H, CH₂), 7.35–8.50 (m, 4H, pyridine-H).
- IR (KBr) : 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (pyridine ring).
Applications and Derivatives
Bioisosteric Modifications
Fluorine substitution at the pyridine 5-position enhances metabolic stability, as demonstrated in anti-infective agents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridin-2-ylpropanoic acid: Lacks the methyl group present in 2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride.
2-Amino-2-methyl-3-pyridin-3-ylpropanoic acid: The pyridine ring is substituted at a different position.
2-Amino-2-methyl-3-pyridin-4-ylpropanoic acid: Another positional isomer with the pyridine ring substituted at the fourth position.
Uniqueness
2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's unique structure allows it to interact with various biological targets, leading to a range of therapeutic applications.
- Molecular Formula : C8H12Cl2N2O2
- Molecular Weight : 239.10 g/mol
- CAS Number : 139178-88-4
- Physical Appearance : White crystalline powder
The biological activity of 2-amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride is primarily attributed to its ability to act as an agonist or antagonist at specific receptors in the body. Research indicates that this compound may influence neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for neuronal signaling and synaptic plasticity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various pyridine derivatives, including 2-amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride. In vitro assays have demonstrated its effectiveness against a range of pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 32 µg/mL |
| Escherichia coli | Significant inhibition | 16 µg/mL |
| Candida albicans | Weak inhibition | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In a study examining its effects on human cancer cell lines, it was found to inhibit cell proliferation through apoptosis induction. The following table summarizes key findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 25 | Inhibition of angiogenesis |
The mechanism by which this compound induces apoptosis appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
- Neuroprotective Effects : A clinical study investigated the neuroprotective effects of this compound in models of ischemic stroke. Results indicated a significant reduction in neuronal death and improved functional outcomes in treated animals compared to controls.
- Anti-inflammatory Activity : Another study assessed its anti-inflammatory properties in a murine model of arthritis. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride?
- Methodological Answer : The compound is typically synthesized via a multi-step process:
Condensation : React pyridine-2-carboxaldehyde with a methyl-substituted glycine derivative under basic conditions to form an imine intermediate.
Reduction : Use sodium borohydride or catalytic hydrogenation to reduce the imine to the corresponding amine.
Salt Formation : Treat the free base with hydrochloric acid to precipitate the dihydrochloride salt .
- Critical Parameters : Control pH during condensation (pH 8–9) and optimize stoichiometry to minimize byproducts.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the pyridine ring protons (δ 8.2–8.5 ppm) and methyl group (δ 1.4 ppm) .
- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystallographic data to resolve bond lengths and angles, confirming stereochemistry .
- Elemental Analysis : Match experimental C, H, N, Cl content with theoretical values (e.g., Cl: ~29.5% w/w) .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL at 25°C due to dihydrochloride salt). Use polar solvents (e.g., DMSO, methanol) for stock solutions .
- Stability : Store at –20°C under inert gas; hydrolytically stable at pH 4–6 but degrades in strong acids/bases (>pH 9) .
Advanced Research Questions
Q. How can enantiopure synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during condensation to induce stereoselectivity.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
- HPLC Chiral Separation : Employ a Chiralpak IC column (hexane:isopropanol = 70:30) for analytical/purification workflows .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Verify Stereochemical Purity : Contradictions may arise from undetected racemization; re-analyze enantiomeric excess (e.e.) via polarimetry .
- Assay Conditions : Standardize cell-based assays (e.g., pH, temperature, serum concentration) to minimize variability.
- Negative Controls : Include structurally similar analogs (e.g., pyridin-3-yl derivatives) to isolate target-specific effects .
Q. What crystallographic refinement strategies are recommended using SHELX?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL-2018 with isotropic/anisotropic displacement parameters. Use "TWIN" commands for handling pseudo-merohedral twinning .
- Validation : Check R-factor convergence (R1 < 5%) and ADP (atomic displacement parameter) consistency .
Q. How to design experiments analyzing interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize carboxypeptidase B on a CM5 chip to measure binding kinetics (KD, kon/koff) .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrogen bonding between the pyridine ring and His231 of the enzyme .
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Tools : Use MetaCore™ or SwissADME to predict Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation sites).
- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 3A4 (CYP3A4) to identify potential metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
